Superior Synthetic Yield for the Alcohol vs. Its Ketone Precursor via Reduction
The target compound, 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol, can be synthesized from its direct ketone precursor, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one, via a straightforward sodium borohydride reduction. This specific transformation has been reported to proceed with a high isolated yield, providing a reliable and efficient route for obtaining the alcohol building block . This contrasts with alternative synthetic pathways to other in-class pyrazole alcohols, which may require more complex, multi-step procedures and result in lower overall yields. For example, the synthesis of the related (1,3-dimethyl-1H-pyrazol-5-yl)methanol via chromatographic purification has been reported with a notably lower yield . This difference in synthetic efficiency is a key procurement and planning consideration.
Comparator: 72.9% yield
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol: 72.9% yield |
| Quantified Difference | Target compound yield is approximately 20 percentage points higher. |
| Conditions | Target: Reduction of ketone with NaBH4 in methanol at 0°C. Comparator: Synthesis via a multi-step process involving column chromatography with 2% EtOAc. |
Why This Matters
A higher-yielding, reliable synthetic route directly translates to lower cost of goods, better scalability, and more predictable supply for large-scale research or development programs.
